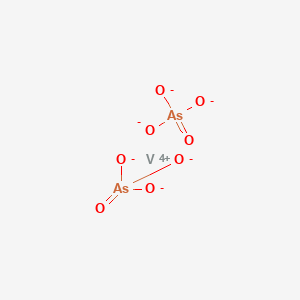

vanadium(4+);diarsorate

Beschreibung

Vanadium(IV) complexes exhibit diverse chemical and biological properties due to their variable coordination geometries and redox activity. Vanadium(IV) typically exists as the vanadyl ion (VO²⁺), which forms stable complexes with multidentate ligands, influencing reactivity and applications in catalysis, medicine, and environmental science .

Eigenschaften

CAS-Nummer |

99035-51-5 |

|---|---|

Molekularformel |

As2O8V-2 |

Molekulargewicht |

328.78 g/mol |

IUPAC-Name |

vanadium(4+);diarsorate |

InChI |

InChI=1S/2AsH3O4.V/c2*2-1(3,4)5;/h2*(H3,2,3,4,5);/q;;+4/p-6 |

InChI-Schlüssel |

HJPORXWMYGWPIH-UHFFFAOYSA-H |

Kanonische SMILES |

[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[V+4] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Vanadium(IV)-diarsinat erfolgt typischerweise durch die Reaktion von Vanadium(IV)-Salzen mit Diarsinat-Liganden unter kontrollierten Bedingungen. Eine gängige Methode ist das mikrowellengestützte Fällungsverfahren, das eine präzise Kontrolle der Partikelgröße und -struktur ermöglicht . Die Reaktion wird in der Regel in einer wässrigen Lösung durchgeführt, wobei der pH-Wert und die Temperatur sorgfältig überwacht werden, um die Bildung der gewünschten Verbindung sicherzustellen.

Industrielle Produktionsmethoden: Die industrielle Produktion von vanadiumhaltigen Verbindungen umfasst häufig die Reduktion von Vanadiumpentoxid (V2O5) mit einem Reduktionsmittel wie Calcium oder Zink . Die resultierende Vanadium(IV)-Verbindung kann dann mit Diarsinat-Liganden zur Herstellung von Vanadium(IV)-diarsinat umgesetzt werden. Dieser Prozess kann Hochtemperaturbedingungen und die Verwendung von Spezialausrüstung erfordern, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Reaktionstypen: Vanadium(IV)-diarsinat durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Die Fähigkeit der Verbindung, an Redoxreaktionen teilzunehmen, ist besonders bemerkenswert, da Vanadium leicht zwischen verschiedenen Oxidationsstufen wechseln kann .

Häufige Reagenzien und Bedingungen:

Oxidation: Vanadium(IV)-diarsinat kann mit Oxidationsmitteln wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) zu höheren Oxidationsstufen oxidiert werden.

Reduktion: Die Reduktion von Vanadium(IV)-diarsinat kann mit Reduktionsmitteln wie Zinkstaub oder Natriumborhydrid (NaBH4) erreicht werden.

Substitution: Substitutionsreaktionen beinhalten oft den Austausch von Diarsinat-Liganden durch andere Liganden wie Phosphate oder Sulfate unter sauren oder basischen Bedingungen.

Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation zu Vanadium(V)-Verbindungen führen, während die Reduktion Vanadium(III)- oder Vanadium(II)-Spezies erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Vanadium(IV)-diarsinat hat aufgrund seiner einzigartigen chemischen Eigenschaften eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Die Verbindung wird als Katalysator in verschiedenen chemischen Reaktionen eingesetzt, einschließlich der Oxidation organischer Verbindungen und der Reduktion von Stickoxiden.

5. Wirkmechanismus

Der Wirkmechanismus von Vanadium(IV)-diarsinat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen und Signalwegen innerhalb biologischer Systeme. Die Verbindung kann als Lewis-Säure wirken und verschiedene chemische Reaktionen erleichtern, indem sie Elektronenpaare von anderen Molekülen akzeptiert . In biologischen Systemen sind Vanadiumverbindungen dafür bekannt, Proteintyrosinkinasen zu hemmen, die eine entscheidende Rolle bei der Regulation zellulärer Signalwege spielen . Diese Hemmung kann zu Veränderungen im Zellstoffwechsel und in der Zellfunktion führen und zum therapeutischen Potenzial der Verbindung beitragen.

Wirkmechanismus

The mechanism of action of vanadium(4+);diarsorate involves its interaction with molecular targets and pathways within biological systems. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules . In biological systems, vanadium compounds are known to inhibit protein tyrosine phosphatases, which play a crucial role in regulating cellular signaling pathways . This inhibition can lead to changes in cellular metabolism and function, contributing to the compound’s therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

Key Differences :

- Ligand Effects: BIAN ligands enhance catalytic activity due to strong σ-donor and π-acceptor properties, while hydroxamates improve biocompatibility .

- Stability: Arsenate ligands may form polymeric structures (e.g., V-O-As linkages), whereas monodentate ligands like rosiglitazone favor monomeric complexes .

Catalytic Activity

- BIAN Complexes: Exhibit high activity in alkane oxidation (e.g., cyclohexane to cyclohexanol) with turnover numbers (TON) up to 1,200, attributed to the ligand’s redox non-innocence .

- Hydroxamate Complexes : Catalyze haloperoxidation reactions, mimicking vanadium-dependent enzymes in marine algae .

- Diarsorate Analogs: Potential for oxidative catalysis in environmental remediation (e.g., pollutant degradation), though data is speculative .

Environmental and Industrial Relevance

- Adsorption Behavior : Vanadium(4+) species adsorb efficiently onto δ-alumina in water, especially in the presence of humic acid (adsorption capacity: ~45 mg/g vs. ~30 mg/g without humic acid) .

- Battery Applications : Vanadium(IV) in VO²⁺ form is critical in redox flow batteries due to its stability in acidic media .

Stability and Toxicity Considerations

- Stabilization : V⁴⁺ is stabilized in octahedral geometries with strong-field ligands (e.g., hydroxamates) or in solid-state matrices (e.g., Zn₂VO(PO₄)₂) .

- Toxicity : Free vanadyl ions (VO²⁺) disrupt calcium absorption in the intestines (40% reduction at 10 µM) and induce oxidative stress, necessitating ligand complexation for safe use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.